3-Chloroindolizine-6-carboxylic acid
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Overview
Description
3-Chloroindolizine-6-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroindolizine-6-carboxylic acid typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving pyridine or pyrrole derivatives.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Chloroindolizine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
3-Chloroindolizine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Similar structure but lacks the chlorine atom at the 3-position.
Indolizine-1-carboxylic acid: Similar indolizine core but with the carboxylic acid group at a different position.
Uniqueness
3-Chloroindolizine-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group at specific positions, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H6ClNO2 |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
3-chloroindolizine-6-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-8-4-3-7-2-1-6(9(12)13)5-11(7)8/h1-5H,(H,12,13) |
InChI Key |
PTSASFXUBOZJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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